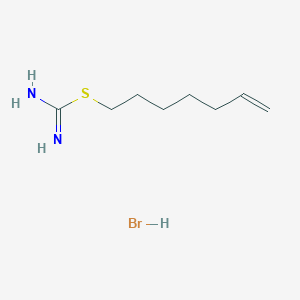

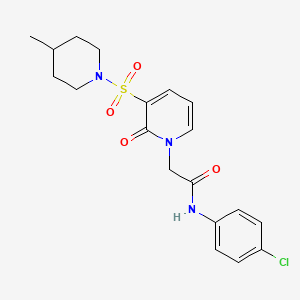

![molecular formula C14H15NO B2685486 3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine CAS No. 230962-39-7](/img/structure/B2685486.png)

3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine

Übersicht

Beschreibung

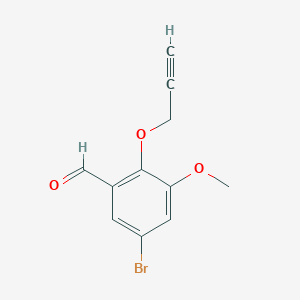

The compound is a derivative of biphenyl, which is a type of organic compound that contains two phenyl rings . The “3’-Methoxy-2-methyl” part suggests that a methoxy group (OCH3) and a methyl group (CH3) are attached to the biphenyl core .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to that of 2-Methoxybiphenyl, given the presence of the biphenyl core and the methoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of related compounds, such as 2-Methoxybiphenyl .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activities

3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine has been studied for its potential in chemical synthesis, particularly in the creation of compounds with significant biological activities. For example, Georgiadis (1976) investigated the Michael type addition of an amine to synthesize derivatives showing antimicrobial activity and enhanced action as coccidiostats, providing protection against Eimeria tenella when administered to chickens (Georgiadis, 1976). This demonstrates its utility in developing antimicrobial and anticoccidial agents.

Electronic and Optical Properties

In the realm of material science, the compound has been involved in studies concerning its electronic and optical properties. Barlow et al. (2005) explored the intervalence charge-transfer (IVCT) in derivatives, revealing insights into the electronic coupling in mixed-valence monocations, which are critical for understanding the electronic properties of materials (Barlow et al., 2005). This kind of research is pivotal for the development of electronic devices and materials with specific optical characteristics.

Antimicrobial Applications

The synthesis and exploration of new derivatives for antimicrobial activities continue to be a significant area of research. Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives demonstrating good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). This highlights the compound's role in developing new antimicrobial agents.

Antioxidant and Anti-stress Properties

The electrochemical synthesis approach has been employed to create novel derivatives with potential anti-stress oxidative properties, as explored by Largeron and Fleury (1998). They utilized a starting material closely related to this compound to produce 8-amino-1,4-benzoxazine derivatives, showcasing the method's efficiency in generating compounds with desirable biological activities (Largeron & Fleury, 1998).

Corrosion Inhibition

The application extends to the field of corrosion inhibition, where derivatives have shown effectiveness in protecting mild steel in HCl medium, indicating its potential in industrial applications to prevent metal corrosion (Boughoues et al., 2020). This research demonstrates the compound's versatility and its derivatives' utility in various industrial processes.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(3-methoxyphenyl)-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-8-12(15)6-7-14(10)11-4-3-5-13(9-11)16-2/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBULYSOVXVHCEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

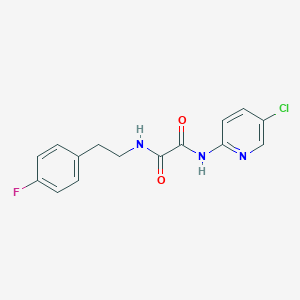

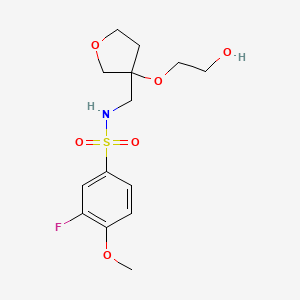

![5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2685406.png)

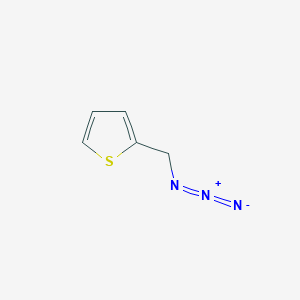

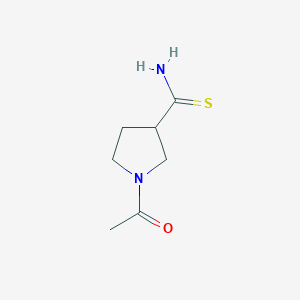

![2-benzamido-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2685413.png)

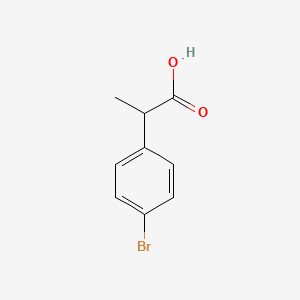

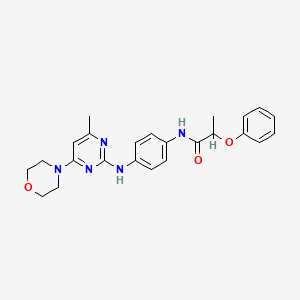

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2685420.png)

![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2685423.png)

![1-(4-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2685424.png)